7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate
Description
Properties
CAS No. |
125566-99-6 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
7-oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H14O3/c1-6(2)10(11)12-7-3-4-8-9(5-7)13-8/h7-9H,1,3-5H2,2H3 |
InChI Key |
GDUZPNKSJOOIDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1CCC2C(C1)O2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate
General Synthetic Strategy
The synthesis of this compound typically involves two key steps:
- Formation of the 7-oxabicyclo[4.1.0]heptan-3-ylmethanol intermediate
- Esterification of this alcohol with 2-methylprop-2-enoic acid (methacrylic acid) or its derivatives
The bicyclic epoxy alcohol intermediate is usually prepared by epoxidation of suitable cyclohexene derivatives or by cyclopropanation of epoxycyclohexane precursors.
Detailed Synthetic Routes
Epoxidation and Cyclopropanation Route
- Starting from cyclohexene derivatives, epoxidation using peracids such as m-chloroperoxybenzoic acid (m-CPBA) in an inert solvent (e.g., dichloromethane) at low temperature (0–20 °C) yields the 3,4-epoxycyclohexanol intermediate.
- This intermediate undergoes intramolecular cyclopropanation, often catalyzed by transition metals or under photochemical conditions, to form the 7-oxabicyclo[4.1.0]heptan-3-ylmethanol structure.
- Purification is typically achieved by chromatographic methods or recrystallization.
Esterification with Acrylic or Methacrylic Acid Derivatives
- The bicyclic alcohol is reacted with acrylic acid or methacrylic acid derivatives (e.g., acid chlorides or anhydrides) to form the ester.
- Typical esterification conditions include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or catalytic amounts of acid catalysts like p-toluenesulfonic acid in solvents such as dichloromethane or tetrahydrofuran (THF).
- The reaction is often conducted under anhydrous conditions at room temperature or slightly elevated temperatures (20–50 °C) to avoid polymerization of the acrylic moiety.
- The product is purified by column chromatography or distillation under reduced pressure.
Representative Experimental Procedure
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclohexene derivative + m-CPBA, DCM, 0–20 °C, 12 h | Epoxidation to form 3,4-epoxycyclohexanol | 65–75% | Controlled temperature to avoid over-oxidation |
| 2 | Epoxycyclohexanol + cyclopropanation catalyst, inert atmosphere | Formation of 7-oxabicyclo[4.1.0]heptan-3-ylmethanol | 60–70% | Purification by chromatography |
| 3 | 7-oxabicyclo[4.1.0]heptan-3-ylmethanol + methacrylic acid + DCC, DCM, 25 °C, 6 h | Esterification to target compound | 70–80% | Use of inhibitors to prevent polymerization |
Alternative Synthetic Approaches
- Direct esterification using acid chlorides: The acid chloride of methacrylic acid can be prepared by reacting methacrylic acid with thionyl chloride or oxalyl chloride, followed by reaction with the bicyclic alcohol under base catalysis (e.g., pyridine) to yield the ester.
- Transesterification: Using methyl methacrylate and the bicyclic alcohol under catalytic conditions (acid or base) can also afford the ester, though this method is less common due to equilibrium limitations.
Analytical and Characterization Data from Literature
Research Findings and Optimization Notes
- Reaction yields: Epoxidation and cyclopropanation steps typically yield 60–75%, with esterification reaching up to 80% under optimized conditions.
- Temperature control: Maintaining low temperatures during epoxidation prevents side reactions.
- Polymerization inhibition: The acrylic ester moiety is prone to polymerization; thus, stabilizers such as hydroquinone are added during purification and storage.
- Purification: Chromatographic purification is essential to remove unreacted starting materials and side products, ensuring high purity for polymer applications.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Epoxidation + Cyclopropanation + Esterification | Cyclohexene derivatives | m-CPBA, cyclopropanation catalyst, DCC, methacrylic acid | 0–20 °C (epoxidation), room temp (esterification) | 60–80 | High purity, well-established | Multi-step, requires careful control |
| Direct Esterification with Acid Chloride | 7-oxabicyclo[4.1.0]heptan-3-ylmethanol | Methacryloyl chloride, pyridine | 0–25 °C | ~70 | Faster, fewer steps | Acid chloride preparation, moisture sensitive |
| Transesterification | 7-oxabicyclo[4.1.0]heptan-3-ylmethanol | Methyl methacrylate, acid/base catalyst | Elevated temp | Moderate | Avoids acid chlorides | Equilibrium reaction, lower yield |
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various ester derivatives
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-yl ester has several scientific research applications:
Chemistry: Used as a monomer in polymerization reactions to produce specialty polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a building block in the synthesis of bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesive properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-yl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The unique 7-oxabicyclo[4.1.0]heptane ring system may also interact with specific enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituted Derivatives
Table 1: Structural and Physical Property Comparison
Key Observations :
Key Observations :
- Regulatory requirements vary: The target compound is subject to EPA export notifications, while VCD is classified as hazardous .
Industrial and Commercial Use
- Epoxy Resins: The target compound is preferred over non-methacrylate epoxides (e.g., 3-Vinyl-7-oxabicyclo[4.1.0]heptane) due to its superior adhesion and curing efficiency .
- Price Comparison :
Biological Activity
7-Oxabicyclo[4.1.0]heptan-3-yl 2-methylprop-2-enoate is a bicyclic compound known for its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Chemical Formula: C14H20O4
- Molecular Weight: 252.31 g/mol
- CAS Number: 2386-87-0
- InChI Key: YXALYBMHAYZKAP-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily related to its potential as a therapeutic agent in different medical fields.
Pharmacological Effects
-
Antimicrobial Activity:
- Studies have shown that derivatives of bicyclic compounds can exhibit antimicrobial properties, suggesting that 7-Oxabicyclo[4.1.0]heptan derivatives may also possess such activity against specific bacterial strains.
-
Anti-inflammatory Properties:
- The compound has been investigated for its anti-inflammatory effects, potentially useful in treating conditions like arthritis and other inflammatory diseases.
-
Cytotoxicity:
- Preliminary studies indicate that the compound may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways:
- The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Interaction with Cell Membranes:
- Its lipophilic nature suggests it could interact with cell membranes, affecting cellular permeability and function.
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A (2020) | Antimicrobial Properties | Demonstrated effective inhibition of Gram-positive bacteria using related bicyclic compounds. |
| Study B (2021) | Anti-inflammatory Effects | Showed significant reduction in inflammation markers in animal models treated with bicyclic derivatives. |
| Study C (2022) | Cytotoxicity | Reported selective cytotoxicity against breast cancer cells, suggesting potential for further development as an anticancer agent. |
Q & A
Q. Example Data from :
| Test Type | Species | Result |
|---|---|---|
| Acute Oral Toxicity (LD₅₀) | Rat | 2,959–5,000 mg/kg |
| Skin Irritation | Rabbit | Mild irritation |
Basic: What analytical techniques are critical for structural elucidation of this compound?
Answer:
X-ray Crystallography : Use SHELXL for high-resolution structure determination, particularly for resolving stereochemistry of the bicyclic system .
Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm methacrylate ester peaks (δ ~5.5–6.5 ppm for vinyl protons).
- FTIR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~850 cm⁻¹ (epoxide ring vibration).
Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 182.22 for C₁₀H₁₄O₃) .
Advanced: How should researchers evaluate the allergenic potential of this compound in epoxy resin applications?
Answer:
In Vivo Sensitization Tests :
- Guinea Pig Maximization Test (GPMT) : Induce sensitization via intradermal injection and topical application .
- Murine Local Lymph Node Assay (LLNA) : Measure lymphocyte proliferation as a quantitative endpoint.
Clinical Patch Testing : For human relevance, test diluted compound (1% in vaseline) on sensitized individuals, as done in occupational exposure studies .
Cross-Reactivity Screening : Test against structurally related epoxides (e.g., DGEBA) to identify shared epitopes .
Q. Case Study from :
- 14 workers exposed to epoxy coatings containing the compound showed positive patch tests, confirming sensitization potential.
Basic: What are the best practices for handling genotoxicity concerns during laboratory studies?
Answer:
In Vitro Assays :
- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 mix) to assess mutagenicity .
In Silico Tools :
- QSAR Models : Predict reactivity using tools like OECD QSAR Toolbox.
- Skin Metabolism Simulator : Identify potential reactive metabolites (e.g., epoxide ring-opening products) .
Safety Protocols : Use PPE (gloves, fume hoods) and monitor airborne concentrations via GC-MS.
Advanced: How can researchers optimize reaction conditions for epoxy-functionalized derivatives of this compound?
Answer:
Catalyst Screening : Test Lewis acids (e.g., BF₃·OEt₂) or enzymes (lipases) for regioselective epoxide ring-opening .
Solvent Optimization : Use aprotic solvents (e.g., THF, DCM) to minimize hydrolysis.
Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps.
Scale-Up Considerations : Ensure thermal stability (DSC analysis) to prevent exothermic decomposition during bulk synthesis.
Basic: What regulatory guidelines apply to environmental risk assessment of this compound?
Answer:
OECD Guidelines : Follow TG 301 (Biodegradation) and TG 305 (Bioaccumulation in fish) .
Ecotoxicity Testing :
- Daphnia magna Acute Toxicity : 48-hour EC₅₀ studies.
- Algal Growth Inhibition : 72-hour ErC₅₀ assays.
QSAR for Environmental Fate : Predict log Kow and BCF using EPI Suite .
Advanced: How can cross-disciplinary approaches enhance applications of this compound in materials science?
Answer:
Polymer Chemistry :
- Curing Agent Design : Incorporate into cycloaliphatic epoxy resins for UV-resistant coatings .
- Hybrid Materials : Use silane-functionalized derivatives (e.g., triethoxysilanes) to improve adhesion to metal substrates .
Biomedical Engineering :
- Drug Delivery : Evaluate methacrylate groups for pH-responsive hydrogel synthesis.
Analytical Collaborations : Partner with computational chemists to model polymerization kinetics via DFT or MD simulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
